molecular formula C12H15N B1622650 4-Phenylcyclohex-3-en-1-amine CAS No. 51171-82-5

4-Phenylcyclohex-3-en-1-amine

Cat. No. B1622650
CAS RN: 51171-82-5
M. Wt: 173.25 g/mol
InChI Key: FNYUULMCDRLBIY-UHFFFAOYSA-N
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Description

4-Phenylcyclohex-3-en-1-amine is a chemical compound with the CAS Number: 51171-82-5 and a linear formula of C12H15N . It has a molecular weight of 173.26 .


Molecular Structure Analysis

The InChI code for 4-Phenylcyclohex-3-en-1-amine is 1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2 . This indicates the molecular structure of the compound. For a detailed 3D model, tools like MolView can be used.

The compound is likely to have similar physical and chemical properties to other amines, which can form intermolecular hydrogen bonds due to their polar nature .

Scientific Research Applications

Organic Synthesis and Catalysis

Researchers have explored the reactivity of cyclohexenylidene malononitriles and β-aryl-substituted enals, demonstrating divergent asymmetric reaction patterns to create carbabicyclic structures. This includes the use of amine catalysis to afford ε,δ-bonded spiro[4.5]decanone structures through a [3 + 2] cycloaddition, highlighting the versatility of cyclic secondary amines in organic transformations (Dell’Amico et al., 2014). Additionally, the synthesis of 4-Silacyclohexan-1-ones and (4-Silacyclohexan-1-yl)amines with various silicon protecting groups showcases the application of these compounds as versatile Si- and C-functional building blocks for further synthetic applications (Fischer et al., 2014).

Material Science and Photopolymerization

The development of dyes-based three-component photoinitiating systems for the photopolymerization of polyethylene glycol diacrylate (PEG-DA) and epoxy compounds under LED light demonstrates the utility of cyclic amines in material science. This includes the in-situ generation of Ag nanoparticles, facilitating the fabrication of 3D patterns with reversible shape-memory effects, indicating potential applications in 4D printing (Chen et al., 2021).

Mechanistic Studies in Organic Reactions

Mechanistic insights into nucleophilic substitution reactions of cyclohexenyl iodonium salts reveal an elimination-addition mechanism with cyclohexyne as a common intermediate. Such studies not only elucidate the reactivity patterns of cyclic compounds but also contribute to the development of new synthetic strategies by exploiting regioselectivity in nucleophilic addition (Fujita et al., 2004).

Safety and Hazards

The safety data sheet (MSDS) for 4-Phenylcyclohex-3-en-1-amine can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4-phenylcyclohex-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYUULMCDRLBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965445
Record name 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51171-82-5
Record name 3-Cyclohexen-1-ylamine, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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